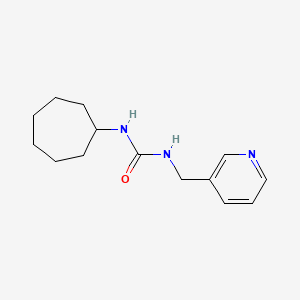
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. JWH-018 is one of the most commonly used synthetic cannabinoids and is often used as a research chemical.
Mechanism of Action
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate acts as a full agonist at the cannabinoid receptors in the brain. It binds to both the CB1 and CB2 receptors, which are located throughout the body. The activation of these receptors leads to a variety of physiological effects, including altered perception, mood, and appetite.
Biochemical and Physiological Effects:
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate has been shown to produce a range of biochemical and physiological effects in both animals and humans. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and appetite. (2-chlorophenyl)methyl 1H-indazole-3-carboxylate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (2-chlorophenyl)methyl 1H-indazole-3-carboxylate in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the brain without the confounding effects of other compounds. However, (2-chlorophenyl)methyl 1H-indazole-3-carboxylate is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of (2-chlorophenyl)methyl 1H-indazole-3-carboxylate in lab experiments is controversial due to its potential for abuse and lack of regulation.
Future Directions
There are many future directions for (2-chlorophenyl)methyl 1H-indazole-3-carboxylate research. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and body. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of neurodegenerative diseases and chronic pain.
Synthesis Methods
The synthesis of (2-chlorophenyl)methyl 1H-indazole-3-carboxylate involves the reaction of 1H-indazole-3-carboxylic acid with 2-chlorobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with methyl iodide to form (2-chlorophenyl)methyl 1H-indazole-3-carboxylate. The purity of the final product can be increased by recrystallization and chromatography.
Scientific Research Applications
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate has been used extensively in scientific research to study the cannabinoid receptors in the brain. It is often used as a reference compound in studies investigating the effects of synthetic cannabinoids on the brain. (2-chlorophenyl)methyl 1H-indazole-3-carboxylate has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain modulation and appetite regulation.
properties
IUPAC Name |
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-7-3-1-5-10(12)9-20-15(19)14-11-6-2-4-8-13(11)17-18-14/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHYMFGIKTXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=NNC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)methyl 1H-indazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)


![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)


![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)